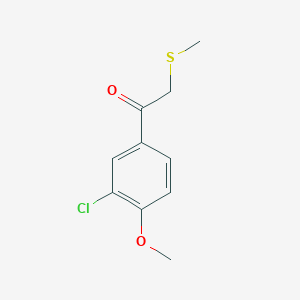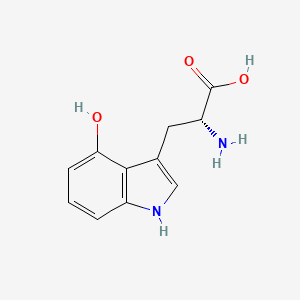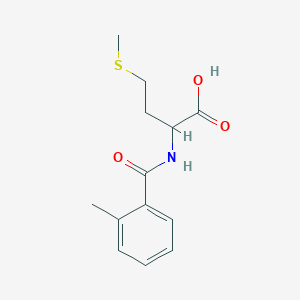
N-(2-Methylbenzoyl)methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzoyl)methionine is a compound that combines the structural features of methionine, an essential amino acid, and a 2-methylbenzoyl group Methionine plays a crucial role in protein synthesis and various metabolic processes, while the 2-methylbenzoyl group introduces aromatic properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzoyl)methionine typically involves the acylation of methionine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of (2-Methylbenzoyl)methionine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbenzoyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
(2-Methylbenzoyl)methionine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in methionine metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2-Methylbenzoyl)methionine involves its interaction with various molecular targets and pathways. The methionine moiety can participate in protein synthesis and methylation reactions, while the 2-methylbenzoyl group can interact with aromatic receptors and enzymes. The compound’s effects are mediated through its incorporation into proteins and its role in metabolic pathways, such as the methionine cycle and transsulfuration pathway.
Comparación Con Compuestos Similares
Similar Compounds
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
2-Methylbenzoic Acid: An aromatic compound used in organic synthesis and as a precursor for various derivatives.
S-Adenosylmethionine (SAM): A derivative of methionine that serves as a universal methyl donor in numerous biochemical reactions.
Uniqueness
(2-Methylbenzoyl)methionine is unique due to its combination of methionine and 2-methylbenzoyl functionalities. This dual nature allows it to participate in both amino acid metabolism and aromatic chemistry, making it a versatile compound for various applications. Its unique structure also provides distinct reactivity patterns and potential biological activities not observed in its individual components.
Propiedades
Número CAS |
65054-80-0 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
2-[(2-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-10(9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
FHRIVDXDDZJHQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
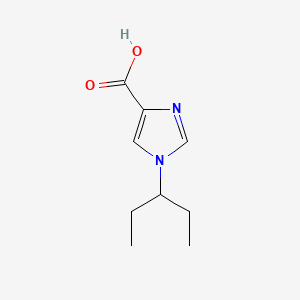
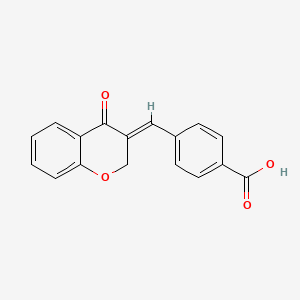
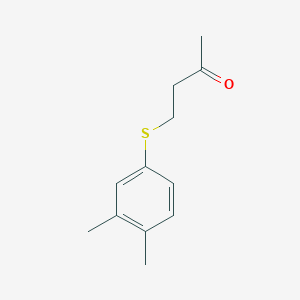
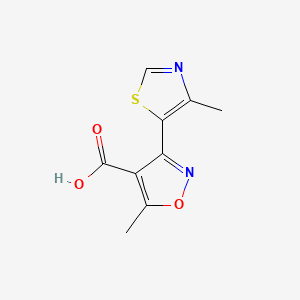
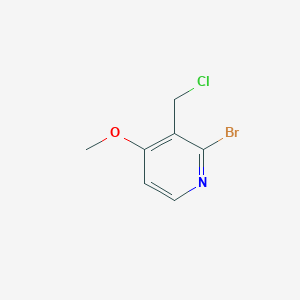
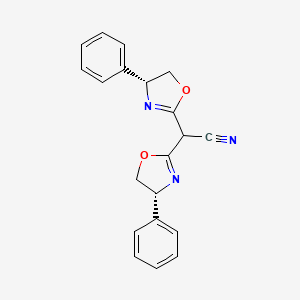
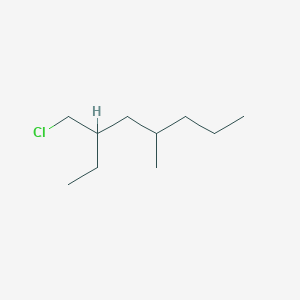
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
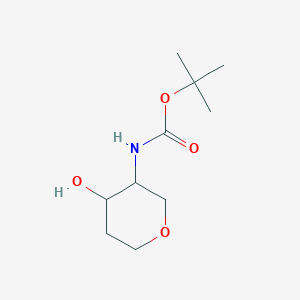
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
